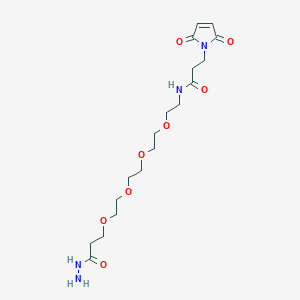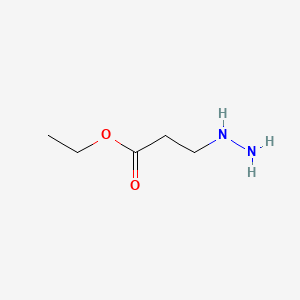
3-(3-Chlorophenyl)propane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)propane-1-sulfonyl chloride: is an organic compound with the molecular formula C9H10Cl2O2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further substituted with a 3-chlorophenyl group. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-(3-Chlorophenyl)propane-1-sulfonyl chloride typically begins with 3-chlorophenylpropane.
Chlorosulfonation: The key step involves the chlorosulfonation of 3-chlorophenylpropane using chlorosulfonic acid (HSO3Cl) or thionyl chloride (SOCl2) as chlorosulfonating agents.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The temperature is maintained at a controlled range, often between 0°C to 50°C, to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorosulfonation reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through distillation or recrystallization to meet industrial standards.
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-(3-Chlorophenyl)propane-1-sulfonyl chloride undergoes nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, ethyl acetate, hexane.
Catalysts: Chinchona alkaloids for chiral synthesis.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonate esters: Formed by reaction with alcohols.
Sulfonic acids: Formed by hydrolysis.
科学的研究の応用
Chemistry:
Synthesis of Enzymatic Inhibitors: 3-(3-Chlorophenyl)propane-1-sulfonyl chloride is used as an intermediate in the synthesis of various enzymatic inhibitors.
Chiral Synthesis: It is employed in the generation and trapping of derived sulfenes with imines and glyoxylates in the presence of chinchona alkaloids to provide chiral sultams and sultones.
Biology and Medicine:
Pharmaceutical Intermediates: The compound is a key intermediate in the synthesis of drugs, particularly those targeting viral infections and cancer.
Bioconjugation: It is used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Polymer Chemistry: this compound is used in the sulfonation of polymers to enhance their properties, such as conductivity and thermal stability.
Material Science: It is utilized in the preparation of advanced materials with specific functional properties.
作用機序
The mechanism of action of 3-(3-Chlorophenyl)propane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as a source of the sulfonyl group, facilitating the formation of sulfonamides, sulfonate esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
3-Chloropropanesulfonyl chloride: Similar in structure but lacks the phenyl group.
4-Chlorobenzylsulfonyl chloride: Contains a benzyl group instead of a propane chain.
Cyclopropanesulfonyl chloride: Features a cyclopropane ring instead of a linear chain.
Uniqueness:
Structural Features: The presence of both a 3-chlorophenyl group and a sulfonyl chloride group in 3-(3-Chlorophenyl)propane-1-sulfonyl chloride imparts unique reactivity and selectivity in chemical reactions.
Applications: Its specific structure makes it particularly valuable in the synthesis of chiral compounds and pharmaceutical intermediates, distinguishing it from other sulfonyl chlorides.
特性
分子式 |
C9H10Cl2O2S |
|---|---|
分子量 |
253.14 g/mol |
IUPAC名 |
3-(3-chlorophenyl)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H10Cl2O2S/c10-9-5-1-3-8(7-9)4-2-6-14(11,12)13/h1,3,5,7H,2,4,6H2 |
InChIキー |
QIERUJVNUNVNDC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)CCCS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione](/img/structure/B12839198.png)
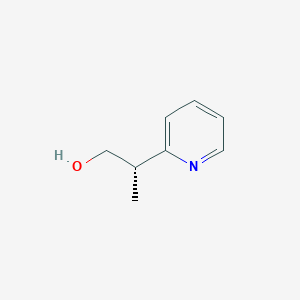
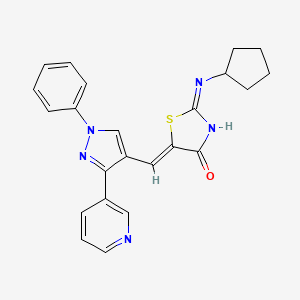
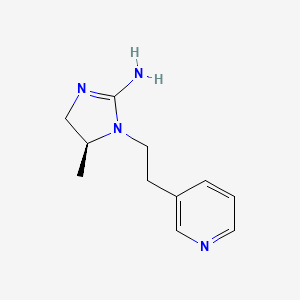
![1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium))](/img/structure/B12839236.png)
![(5-{3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]benzyl}-2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid](/img/structure/B12839242.png)

![6-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12839254.png)
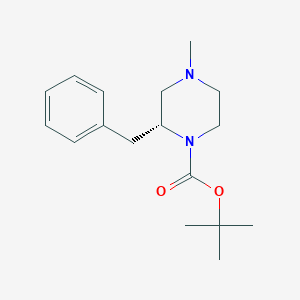
![(1S,2E,6E,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene](/img/structure/B12839259.png)
